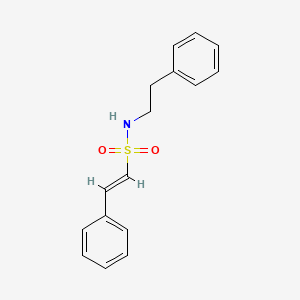
(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide
Übersicht
Beschreibung
(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
Research has shown that derivatives of (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide exhibit promising activity as endothelin receptor antagonists, which are of interest for the treatment of cardiovascular diseases. The structure-activity relationships (SARs) of these compounds have been explored to optimize their selectivity and pharmacokinetic profiles. One derivative, identified as an effective oral antagonist, has progressed to clinical trials, highlighting its potential in medical applications (H. Harada et al., 2001).
Anticancer Activity
A series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against various cancer cell lines, including drug-resistant ones. In vivo studies on mice showed significant tumor size reduction, indicating their potential as anticancer agents. These compounds appear to disrupt microtubule formation, a crucial process in cell division, which is a promising mechanism of action for cancer therapy (M. Reddy et al., 2013).
Chemical Synthesis Methodology
The reactivity of similar sulfonamide compounds has been utilized in chemical synthesis, providing efficient methods for preparing these compounds. A novel synthesis approach starting from 1-hydroxy-1-arylalkanes demonstrates the versatility and application of these chemicals in the pharmaceutical and chemical industries, offering an attractive method for their preparation (A. Aramini et al., 2003).
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,14-12-16-9-5-2-6-10-16)17-13-11-15-7-3-1-4-8-15/h1-10,12,14,17H,11,13H2/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNHFUBUEGUHCM-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235862 | |
| Record name | (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375143-26-2 | |
| Record name | (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375143-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1651902.png)


![N-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B1651906.png)
![2-({4-[(4-Cyclohexylphenyl)sulfonyl]piperazin-1-yl}methyl)-5-methyl-1,3-benzoxazole](/img/structure/B1651907.png)
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B1651910.png)
![4-methyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B1651911.png)
![3-{5-[(diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B1651912.png)
![isopropyl 6-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1651915.png)
![N-(3-ethylphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B1651916.png)

![4-{4-[(dimethylamino)carbonyl]-5-methyl-1,3-oxazol-2-yl}-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B1651919.png)
